Methyl 3-chloro-2,2,3-trimethylbutanoate
Description
Methyl 3-chloro-2,2,3-trimethylbutanoate is a branched ester featuring a chlorine atom at the third carbon and three methyl groups at positions 2, 2, and 2. This sterically hindered structure influences its reactivity, solubility, and applications, primarily as an intermediate in organic synthesis. Its synthesis involves reacting 3,3,4,4-tetramethylazetidine-2-one with methanol under acidic conditions, yielding a hydrochloride salt with a 61% isolated yield for the methyl ester derivative .
Properties
CAS No. |
62886-37-7 |
|---|---|
Molecular Formula |
C8H15ClO2 |
Molecular Weight |
178.65 g/mol |
IUPAC Name |
methyl 3-chloro-2,2,3-trimethylbutanoate |
InChI |
InChI=1S/C8H15ClO2/c1-7(2,6(10)11-5)8(3,4)9/h1-5H3 |
InChI Key |
KJGWJDNZCPGFHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)C(C)(C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-2,2,3-trimethylbutanoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-2,2,3-trimethylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-2,2,3-trimethylbutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Ester Hydrolysis: 3-chloro-2,2,3-trimethylbutanoic acid and methanol.
Reduction: 3-chloro-2,2,3-trimethylbutanol.
Scientific Research Applications
Methyl 3-chloro-2,2,3-trimethylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-chloro-2,2,3-trimethylbutanoate involves its interaction with various molecular targets. For example, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. The ester group can undergo hydrolysis or reduction, altering the compound’s structure and reactivity.
Comparison with Similar Compounds
Methyl 3-Amino-2,2,3-Trimethylbutanoate Hydrochloride
Key Differences :
- Functional Group: Replaces the chloro group with an amino (-NH2) group, forming a hydrochloride salt.
- Synthesis: Produced via acidic hydrolysis of 3,3,4,4-tetramethylazetidine-2-one in methanol, similar to the chloro analog but requiring additional steps for amine protection .
- Applications: Primarily used in medicinal chemistry due to its bioactivity and solubility in aqueous environments.
- Reactivity: The amino group increases nucleophilicity, contrasting with the chloro group’s electron-withdrawing effects.
Methyl 3-Chlorobutanoate
Key Differences :
- Structure : Simpler linear chain (3-chloro substituent without methyl branches).
- Physical Properties : Lower molecular weight (136.58 g/mol) and higher rotatable bond count (3 vs. 1-2 in the trimethyl analog), leading to lower steric hindrance .
- Applications : Used as a solvent or intermediate in less sterically demanding reactions.
| Property | Methyl 3-Chloro-2,2,3-TMB | Methyl 3-Chlorobutanoate |
|---|---|---|
| Molecular Weight (g/mol) | ~180 | 136.58 |
| Rotatable Bonds | 1-2 | 3 |
| Steric Hindrance | High | Low |
Methyl 2-(2-Chlorobenzylidene)-3-Oxobutanoate
Key Differences :
- Structure : Incorporates a conjugated benzylidene group and ketone, enabling π-π interactions.
- Reactivity : The aromatic ring and electron-withdrawing ketone enhance electrophilicity, making it suitable for Michael addition reactions or photochemical applications .
- Synthesis: Requires condensation of methyl acetoacetate with 2-chlorobenzaldehyde, differing from the trimethylbutanoate’s azetidine-based route .
Fluorinated Analogs (e.g., Trifluoroethylamino Derivatives)
Key Differences :
- Functional Groups: Fluorine atoms or trifluoroethylamino groups enhance lipophilicity and metabolic stability.
- Synthesis Complexity : Multi-step protocols involving protective groups (e.g., tert-butoxycarbonyl) and chromatography .
- Applications : Pharmaceuticals targeting CNS or enzyme inhibition due to fluorine’s bioavailability .
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